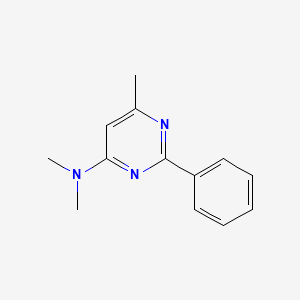
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine (TMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. This compound has also been found to have neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also limitations to its use. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N,N,6-trimethyl-2-phenyl-4-pyrimidinamine. One potential area of study is its use as an anti-tumor agent. Further research is needed to determine its effectiveness in treating various types of cancer. Another area of study is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its effectiveness in treating these conditions. Additionally, research is needed to better understand the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Synthesemethoden
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with phenylhydrazine, or by the reaction of 2,4,6-trimethylpyrimidine with benzaldehyde followed by reduction with sodium borohydride. The synthesis of this compound can also be achieved through the reaction of 2,4,6-trimethylpyrimidine with phenylisocyanate.
Wissenschaftliche Forschungsanwendungen
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have potential applications in scientific research, particularly in the field of medicine. This compound has been found to inhibit the growth of cancer cells and has shown potential as an anti-tumor agent. This compound has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N,N,6-trimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-9-12(16(2)3)15-13(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSXRZVZYSQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

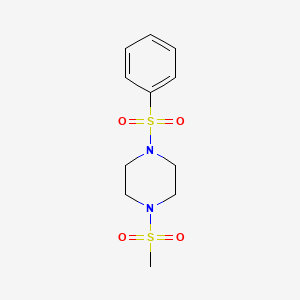
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
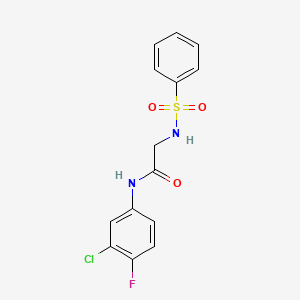
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
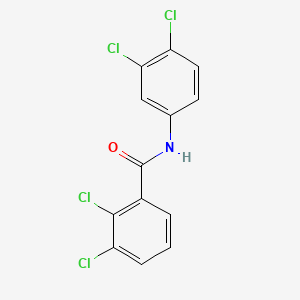
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
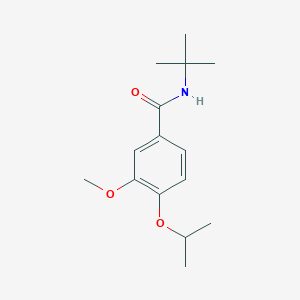
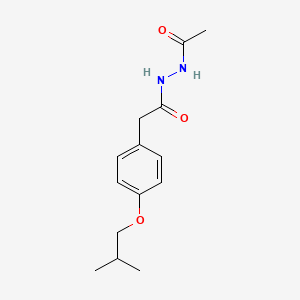
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

